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Compound of Interest

Compound Name: Mongersen

Cat. No.: B10856282

An in-depth comparison of the safety and tolerability of Mongersen (GED-0301) with
alternative biologic therapies for Crohn's disease, based on Phase 1 and 2 clinical trial data.

Introduction

Mongersen (GED-0301) is an oral, antisense oligonucleotide designed to inhibit the synthesis
of SMAD?7, a protein that plays a crucial role in the inflammatory cascade associated with
Crohn's disease. By targeting SMAD7, Mongersen aims to restore the immunosuppressive
function of Transforming Growth Factor-B1 (TGF-1) in the gut, thereby reducing inflammation.
This guide provides a comprehensive comparison of the safety profile of Mongersen in its
early-stage clinical trials with that of other established and emerging biologic therapies for
Crohn's disease, namely Ustekinumab, Risankizumab, and Vedolizumab. The information is
intended for researchers, scientists, and drug development professionals to facilitate an
objective evaluation of these therapeutic agents.

Comparative Safety Profile of Mongersen and
Alternatives in Phase 1 & 2 Trials

The following tables summarize the key safety findings for Mongersen and its comparators
from their respective Phase 1 and Phase 2 clinical trials in patients with Crohn's disease.

Table 1: Safety Profile of Mongersen in Phase 2 Trials
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Adverse Mongersen
Mongersen Mongersen
Event (160 Placebo Reference
(10 mg/day) (40 mgl/day)
Category mgl/day)
Any Adverse
49% 62% 49% 67% [1]
Event
Serious
Adverse 7% 2% 2% 2% [1]
Events
Abdominal Abdominal Abdominal Abdominal
pain, pain, pain, pain,
Worsening of  Worsening of  Worsening of ~ Worsening of
Most Crohn's Crohn's Crohn's Crohn's
Common disease, disease, disease, disease, o
Adverse Urinary tract Urinary tract Urinary tract Urinary tract
Events infection, C- infection, C- infection, C- infection, C-
reactive reactive reactive reactive
protein protein protein protein
increase increase increase increase

In a Phase 2 open-label study of Mongersen (160 mg/day), 44.4% of patients reported at least

one treatment-emergent adverse event. The most frequent were pyrexia (22.2%) and arthralgia

(11.1%). Notably, most adverse events across studies were reported to be related to the

symptoms and complications of Crohn's disease itself.[2]

Table 2: Comparative Safety Profile of Alternative Biologic Therapies in Phase 2 Trials
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Drug Trial

Key Safety
T Reference
Findings

Ustekinumab CERTIFI

Rates of adverse
events and serious
adverse events were
similar between
ustekinumab and
placebo groups. In the
maintenance phase,
serious infections
were reported in 2.3%
of patients receiving
90 mg g8 weeks and
5.3% in the q12
weeks group,
compared to 2.3% in

the placebo group.[3]

Risankizumab Phase 2 OLE

The rate of serious
adverse events was
24.6 events/100
patient-years, with the
majority being
gastrointestinal in
nature. Rates of
serious infections
were 4.2 events/100

patient-years.[4][5]

Vedolizumab GEMINI 2 & 3

The overall incidence
of adverse events was
similar between
vedolizumab and
placebo groups. The
most common
adverse events in the
vedolizumab arm

included Crohn's
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disease exacerbation,
arthralgia, pyrexia,
nasopharyngitis,
headache, nausea,

and abdominal pain.

[1](6]

Experimental Protocols

A detailed understanding of the methodologies employed in the clinical trials is essential for a
critical appraisal of the safety data.

Mongersen Phase 2 Trial (Monteleone et al., 2015)

This was a double-blind, placebo-controlled, multicenter Phase 2 trial involving 166 adult
patients with active Crohn's disease (CDAI score of 220 to 450).[7][8] Participants were
randomly assigned to one of four groups to receive oral Mongersen at doses of 10 mg/day, 40
mg/day, or 160 mg/day, or a matching placebo, for 14 consecutive days.[7][8] The primary
efficacy endpoint was the proportion of patients achieving clinical remission (CDAI score <150)
at day 15, which was maintained for at least 2 weeks.[7][8] Safety assessments included the
monitoring of all adverse events, serious adverse events, and clinical laboratory parameters
throughout the study.

Ustekinumab Phase 2b Trial (CERTIFI)

The CERTIFI study was a randomized, double-blind, placebo-controlled trial that evaluated the
efficacy and safety of Ustekinumab in 526 patients with moderate-to-severe Crohn's disease
who had previously failed or were intolerant to TNF-antagonist therapy.[3][9] The induction
phase involved a single intravenous infusion of Ustekinumab (1, 3, or 6 mg/kg) or placebo.[3][9]
The primary endpoint for the induction phase was clinical response (a decrease of at least 100
points in the CDAI score) at week 6.[9] Responders were then re-randomized to receive
subcutaneous maintenance injections of Ustekinumab (90 mg) or placebo at weeks 8 and 16.
[9] Safety was monitored throughout the trial.

Risankizumab Phase 2 Open-Label Extension (OLE)
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This study enrolled 65 patients who had responded to Risankizumab in the parent Phase 2
study.[4][5] Patients received open-label subcutaneous Risankizumab 180 mg every 8 weeks.
[4][5] The primary objective was to investigate the long-term safety of Risankizumab.[4][5]

Vedolizumab Phase 2 Trial (Feagan et al., 2008)

This randomized, double-blind, placebo-controlled trial assessed the efficacy and safety of
MLNOO0O2 (the precursor to Vedolizumab) in patients with active Crohn's disease.[10][11]
Patients received intravenous infusions of MLN0OOO2 (0.5 mg/kg or 2.0 mg/kg) or placebo on
days 1 and 29.[10][11] The primary efficacy endpoint was clinical response (a decrease of at
least 70 points in the CDAI score) on day 57.[10][11] Safety was assessed through the
monitoring of adverse events.

Signaling Pathways and Experimental Workflows
Mongersen Signaling Pathway
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Caption: Mechanism of action of Mongersen in Crohn's disease.

General Experimental Workflow for Phase 2 Clinical
Trials in Crohn's Disease
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Caption: A generalized workflow for Phase 2 clinical trials in Crohn's disease.
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Caption: Signaling pathways targeted by Ustekinumab, Risankizumab, and Vedolizumab.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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